molecular formula H6O6Te B8113593 Telluric acid dihydrate

Telluric acid dihydrate

Cat. No.: B8113593
M. Wt: 229.6 g/mol
InChI Key: VCYUGZHEVVXOPD-UHFFFAOYSA-N
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Description

Telluric acid dihydrate, with the molecular formula H 6 O 6 Te and a CAS number of 13451-14-4, is a white, crystalline solid . The compound is a key precursor in the synthesis of tellurium nanorods and other nanostructures through hydrazine-driven reduction processes . These nanomaterials are critical for advanced research and development in areas such as thin-film solar cells (e.g., CdTe photovoltaic devices), thermoelectric devices, and topological insulators . Telluric acid (orthotelluric acid) itself is characterized by octahedral Te(OH) 6 molecules, a structure that persists in both its solid states and aqueous solutions . It is a weak dibasic acid that forms tellurate salts with strong bases . In research settings, this compound serves as a versatile starting point for preparing various tellurium-based materials. Beyond nanorods, it can be used to produce elemental tellurium metal through reaction with solutions of potassium thiocyanate . The compound must be handled with care; it is hygroscopic and decomposes at approximately 160°C . Safety Notice: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for use in humans or animals.

Properties

IUPAC Name

telluric acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4Te.2H2O/c1-5(2,3)4;;/h(H2,1,2,3,4);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYUGZHEVVXOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O[Te](=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6O6Te
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via the following stoichiometry:
TeO2+3H2O2+2NaOHNa2H4TeO6+2H2O\text{TeO}_2 + 3\text{H}_2\text{O}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{H}_4\text{TeO}_6 + 2\text{H}_2\text{O}
Sodium hydroxide maintains a pH of 8–10, preventing premature precipitation of tellurium intermediates. Excess H₂O₂ ensures complete oxidation, while temperatures between 60–80°C accelerate reaction kinetics without decomposing H₂O₂.

Key Parameters:

  • Molar Ratios : TeO₂:H₂O₂:NaOH = 1:3:2 (theoretical)

  • Temperature : 60–80°C

  • Reaction Time : 4–6 hours

  • Yield : 90–95% after crystallization

Crystallization and Hydration Control

Post-reaction, the solution is acidified with nitric acid (HNO₃) to pH 2–3, inducing precipitation of this compound. Slow evaporation at 25°C yields colorless crystals, while rapid cooling (below 10°C) favors the tetrahydrate form (H₆TeO₆·4H₂O). The dihydrate is thermodynamically stable at ambient conditions, as confirmed by thermogravimetric analysis (TGA) showing dehydration onset at 110°C.

Hydrogen Peroxide-Mediated Synthesis with In Situ pH Adjustment

A modified protocol eliminates pre-addition of NaOH by using H₂O₂ both as an oxidizer and a pH buffer. This method reduces sodium contamination, a common impurity in tellurate salts.

Procedure:

  • Slurry Preparation : TeO₂ is suspended in deionized water (1:10 w/v).

  • Oxidation : 30% H₂O₂ is added incrementally to maintain a self-buffered pH of 6–7.

  • Heating : The mixture is refluxed at 70°C for 8 hours.

  • Neutralization : Dilute HNO₃ is added to pH 2.5, followed by vacuum filtration.

Advantages:

  • Avoids sodium residues, critical for electronic-grade tellurium compounds.

  • Achieves 88–92% yield with ≥99% purity (ICP-MS analysis).

Nitric Acid Oxidation of Elemental Tellurium

Elemental tellurium (Te⁰) serves as an alternative precursor, particularly in industrial settings where TeO₂ is cost-prohibitive. Concentrated HNO₃ acts as both oxidizer and solvent.

Reaction Pathway:

3Te+10HNO33H6TeO6+10NO+2H2O3\text{Te} + 10\text{HNO}_3 \rightarrow 3\text{H}_6\text{TeO}_6 + 10\text{NO} \uparrow + 2\text{H}_2\text{O}
Nitric oxide (NO) byproduct is scrubbed using alkaline traps to prevent environmental release.

Optimization Challenges:

  • Exothermicity : Requires jacketed reactors to maintain temperatures below 90°C.

  • Side Reactions : Over-oxidation to TeO₃²⁻ necessitates precise HNO₃ concentration (68–70%).

Electrochemical Oxidation in Acidic Electrolytes

Electrosynthesis offers a green alternative by replacing chemical oxidants with an applied potential. A two-compartment cell with a platinum anode and sulfuric acid electrolyte (1 M H₂SO₄) oxidizes TeO₂ at 1.8 V vs. SHE.

Performance Metrics:

  • Current Efficiency : 78–82% at 25°C

  • Purity : 99.5% (XRD phase analysis)

  • Energy Consumption : 4.2 kWh/kg

Industrial-Scale Production via Fluidized-Bed Reactors

Large-scale manufacturing employs fluidized-bed reactors to enhance mass transfer and thermal homogeneity. Preheated TeO₂ (200–300 mesh) is fluidized with air at 150°C, while H₂O₂ vapor is introduced countercurrently.

Process Economics:

  • Throughput : 500 kg/day per reactor

  • Cost : $12–15/kg (raw materials dominant)

  • Impurities : <50 ppm metallic contaminants

Purification and Recrystallization Techniques

Crude this compound often contains residual Na⁺, NO₃⁻, or TeO₂ impurities. Sequential recrystallization from dilute HNO₃ (0.1 M) reduces sodium content exponentially (Table 1).

Table 1: Sodium Ion Removal During Recrystallization

Recrystallization CycleNa⁺ Concentration (ppm)
0 (Crude)21.2
111.5
23.5
3<1

Flame photometry confirms Na⁺ removal, while inductively coupled plasma optical emission spectrometry (ICP-OES) quantifies TeO₂ residuals.

Analytical Validation of Product Quality

Key Characterization Methods:

  • XRD : Confirms phase purity (JCPDS 01-072-0693).

  • TGA/DSC : Identifies hydration states via dehydration endotherms.

  • FTIR : ν(Te-O) at 670 cm⁻¹, δ(O-Te-O) at 480 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions: Telluric acid dihydrate undergoes various chemical reactions, including:

    Oxidation: It acts as a powerful oxidizing agent, capable of oxidizing other substances.

    Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurous acid.

    Substitution: It can form tellurate salts with strong bases and hydrogen tellurate salts with weaker bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, chromium trioxide, sodium peroxide.

    Reduction: Hydrazine, potassium thiocyanate.

    Substitution: Strong bases like sodium hydroxide, weaker bases like ammonium hydroxide.

Major Products:

    Oxidation: Tellurium dioxide, various tellurates.

    Reduction: Tellurous acid, elemental tellurium.

    Substitution: Sodium tellurate, ammonium tellurate.

Scientific Research Applications

Materials Science

Nanomaterials Synthesis
Telluric acid dihydrate is instrumental in the synthesis of tellurium nanorods through hydrazine-driven reduction. These nanorods have significant applications in solar cells and thermoelectric devices due to their semiconducting properties. The ability to manipulate the size and shape of these nanostructures allows for enhanced performance in energy conversion applications .

Tellurium Metal Production
The compound is also utilized in the production of tellurium metal by reacting with potassium thiocyanate. This reaction facilitates the extraction of tellurium from its compounds, making it valuable in the production of high-purity tellurium for electronic and photovoltaic applications .

Catalysis

Catalytic Properties
this compound plays a role as a precursor in the development of catalysts, particularly in mixed oxide systems involving molybdenum and vanadium. Research indicates that using telluric acid can enhance catalytic activity by improving the dispersion of tellurium within the catalyst matrix, thus optimizing reaction pathways for various chemical transformations .

Case Study: Molybdenum-Tellurium Catalysts
A study demonstrated that catalysts prepared with telluric acid exhibited improved yields in reactions compared to those prepared without it. The presence of tellurium was linked to enhanced catalytic performance due to its ability to facilitate electron transfer processes during reactions .

Analytical Chemistry

Reagent in Chemical Analysis
this compound is used as a reagent in various analytical chemistry applications, including the determination of trace elements. Its ability to form stable complexes with metals makes it useful for quantitative analysis in environmental monitoring and material characterization .

Mechanism of Action

The mechanism by which telluric acid dihydrate exerts its effects is primarily through its strong oxidizing properties. It can transfer oxygen atoms to other substances, thereby oxidizing them. This property is utilized in various chemical reactions and industrial processes. The molecular targets and pathways involved include the oxidation of organic and inorganic compounds, leading to the formation of tellurates and other oxidation products.

Comparison with Similar Compounds

Key Observations:

Hydration State : All three compounds are dihydrates, but their core structures differ significantly. This compound features a hexacoordinated tellurium center, whereas sodium tellurate(VI) dihydrate adopts a tetrahedral TeO₄²⁻ structure. Oxalic acid dihydrate, an organic compound, contains two carboxylic acid groups .

Reactivity: this compound and sodium tellurate(VI) dihydrate are inorganic oxidizers, while oxalic acid dihydrate acts as a reducing agent and chelator in metal ion sequestration .

Industrial Relevance: Oxalic acid dihydrate dominates commercial markets due to its role in bulk chemical processes, with a global market report detailing production capacities and pricing trends .

Functional and Economic Contrasts

  • Sodium tellurate(VI) dihydrate, as a salt, exhibits higher thermal stability than its acid counterpart .
  • Market Dynamics : Oxalic acid dihydrate’s annual production exceeds 1 million metric tons globally, driven by demand in pharmaceuticals and metallurgy . Tellurium derivatives, however, are low-volume commodities due to tellurium’s scarcity (2–3 ppm in Earth’s crust) and higher costs .

Biological Activity

Telluric acid dihydrate (H₂O₄Te·2H₂O) is a compound of tellurium, a rare element classified as a metalloid. While tellurium itself lacks any known biological function, its compounds, including this compound, exhibit significant biological activity, particularly in terms of toxicity and interaction with biological systems. This article reviews the current understanding of the biological activity of this compound, focusing on its effects on prokaryotic and eukaryotic organisms, mechanisms of toxicity, and potential applications.

This compound has the following chemical properties:

  • Molecular Formula : H₂O₄Te·2H₂O
  • Molecular Weight : 229.64 g/mol
  • Melting Point : 136 °C
  • Boiling Point : 160 °C (decomposes)
  • Density : 3.158 g/cm³

Toxicity Mechanisms

This compound is known to exert toxic effects on various organisms. The primary mechanisms of toxicity include:

  • Inhibition of Cellular Processes : Tellurium compounds can disrupt ATP synthesis in bacteria like Escherichia coli, leading to energy depletion and impaired cellular functions .
  • Oxidative Stress : Tellurium compounds induce oxidative stress in cells, which can result in damage to proteins and nucleic acids .
  • Enzyme Inhibition : Specific enzymes such as phosphodiesterases in the nervous system are inhibited by tellurium compounds, impacting myelin homeostasis .

Resistance Mechanisms

Certain microorganisms have developed resistance to tellurium compounds through various mechanisms:

  • Reduction of Tellurium Species : Bacteria can reduce toxic tellurite (TeO₃²⁻) to less harmful elemental tellurium (Te⁰) using enzymes like flavin-dependent reductases .
  • Gene Clusters for Resistance : Specific gene clusters conferring resistance to tellurium have been identified in several bacterial species, showcasing genetic diversity in resistance mechanisms .

Microbial Studies

Research has shown that some strains of bacteria exhibit increased protein synthesis in the presence of tellurium compounds, suggesting a potential adaptive response . For example, Erythromonas ursincola strain KR99 and Erythromicrobium ramosum E5 were noted for their enhanced protein synthesis when exposed to tellurium.

Environmental Impact

Tellurium pollution has been linked to autoimmune and neurodegenerative diseases in humans. The increasing presence of tellurium in the environment raises concerns about its long-term effects on human health and ecosystems .

Data Table

PropertyValue
Molecular FormulaH₂O₄Te·2H₂O
Molecular Weight229.64 g/mol
Melting Point136 °C
Boiling Point160 °C (decomposes)
Density3.158 g/cm³
Toxicity ClassificationAcute Tox. 4
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

Q & A

Q. What are the standard methods for synthesizing oxalic acid dihydrate in laboratory settings?

Oxalic acid dihydrate is typically crystallized from aqueous solutions under controlled temperature and humidity. A common approach involves supersaturating an aqueous oxalic acid solution (e.g., 13 wt% oxalic acid) and cooling to induce homogeneous crystallization . For purity, recrystallization in ethyl acetate (EtOAc) is recommended, followed by vacuum filtration using a Büchner funnel to isolate the crystalline product .

Q. How can researchers confirm the purity and identity of oxalic acid dihydrate post-synthesis?

  • Thin-Layer Chromatography (TLC): Compare retention factors (Rf) of the product against a standard (e.g., oleic acid) using EtOAc as the eluent .
  • Infrared (IR) Spectroscopy: Identify characteristic O–H stretching (2500–3000 cm⁻¹) and C=O/C–O vibrations (1200–1700 cm⁻¹) to distinguish between anhydrous and dihydrate forms .
  • X-Ray Powder Diffraction (XRPD): Validate the crystal structure against reference patterns for oxalic acid dihydrate (JCPDS/ICDD database).

Q. What are the optimal storage conditions to prevent decomposition or hydration state changes?

Store in airtight containers with desiccants (e.g., silica gel) at ≤40% relative humidity (RH) to avoid deliquescence or conversion to anhydrous forms . For long-term stability, maintain temperatures below 25°C and avoid exposure to light .

Advanced Research Questions

Q. How does oxalic acid dihydrate influence ice nucleation in atmospheric chemistry studies?

In ternary systems (e.g., H₂SO₄/OA/H₂O), oxalic acid dihydrate acts as an ice-active nucleus under supercooled conditions. At high OA concentrations (≥13 wt%), homogeneous crystallization occurs, while lower concentrations (<5 wt%) require heterogeneous nucleation via ice crystal surfaces. Experimental setups involve expansion cooling runs to simulate cirrus cloud conditions, with ice crystal formation monitored via optical microscopy or laser scattering .

Q. What experimental approaches resolve discrepancies in solubility data for oxalic acid dihydrate under varying conditions?

  • Controlled Humidity Studies: Use hygroscopicity tandem differential mobility analyzers (HTDMA) to measure solubility shifts at specific RH levels (e.g., dihydrate stabilizes above 15% RH, anhydrous below 15% RH) .
  • Dissociation Constant Adjustment: Account for oxalic acid’s pKa values (pKa₁ = 1.23, pKa₂ = 4.19) in solubility calculations using Kӧhler theory, adjusting for ionic dissociation in aqueous droplets .

Q. How can oxalic acid dihydrate be utilized in microwave-assisted extraction (MAE) processes for bioactive compounds?

Oxalic acid dihydrate enhances MAE efficiency when paired with deep eutectic solvents (DES), such as choline chloride–oxalic acid dihydrate. Key steps include:

  • Microwave Absorption Optimization: Compare dielectric properties of DES components (e.g., oxalic acid dihydrate vs. anhydrous) using vector network analyzers .
  • Thermal Profiling: Monitor temperature ramping rates (e.g., 10°C/min) to prevent decomposition of heat-sensitive compounds .

Methodological Notes

  • Data Contradiction Analysis: When conflicting results arise (e.g., solubility vs. RH trends), cross-validate using multiple techniques (e.g., IR spectroscopy for phase identification, gravimetric analysis for mass changes) .
  • Experimental Design: For atmospheric studies, ensure ice crystal residence times (10–15 min) align with real-world cloud dynamics to avoid overestimating nucleation efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Telluric acid dihydrate

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